molecular formula C13H18BrN5O3S B213726 ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate

ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate

Cat. No. B213726
M. Wt: 404.29 g/mol
InChI Key: ZTMDCXOWSOASCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of piperazine and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate is not well understood. However, it is believed to interact with metal ions and form stable complexes. These complexes may then interact with other molecules in the body to produce various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate are not well studied. However, it is believed to have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Its ability to form stable complexes with metal ions may also make it useful in the study of metalloproteins and metalloenzymes.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate in lab experiments include its ability to form stable complexes with metal ions, its potential applications in the synthesis of organic compounds, and its potential applications in the development of new drugs and pharmaceuticals. However, its limitations include its high cost and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate. These include the study of its mechanism of action, its potential applications in the treatment of various diseases, and its potential applications in the study of metalloproteins and metalloenzymes. Further research is also needed to optimize the synthesis method of this compound and to reduce its cost.

Synthesis Methods

The synthesis of ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate involves the reaction of piperazine with 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with ethyl isothiocyanate to form the final product. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

Ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate has various applications in scientific research. It is commonly used in the synthesis of organic compounds such as peptides and proteins. This compound is also used in the development of new drugs and pharmaceuticals. Its ability to form stable complexes with metal ions has made it a useful tool in the study of metalloproteins and metalloenzymes.

properties

Product Name

ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate

Molecular Formula

C13H18BrN5O3S

Molecular Weight

404.29 g/mol

IUPAC Name

ethyl 4-[(4-bromo-2-methylpyrazole-3-carbonyl)carbamothioyl]piperazine-1-carboxylate

InChI

InChI=1S/C13H18BrN5O3S/c1-3-22-13(21)19-6-4-18(5-7-19)12(23)16-11(20)10-9(14)8-15-17(10)2/h8H,3-7H2,1-2H3,(H,16,20,23)

InChI Key

ZTMDCXOWSOASCL-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=C(C=NN2C)Br

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=C(C=NN2C)Br

Origin of Product

United States

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